![molecular formula C14H18ClN3O2 B5838137 N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5838137.png)
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethylideneamino linkage, and a morpholinylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 4-chloroacetophenone with morpholine and subsequent reaction with acetic anhydride. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures (around 80-100°C).
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the condensation reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a morpholinylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-11(12-2-4-13(15)5-3-12)16-17-14(19)10-18-6-8-20-9-7-18/h2-5H,6-10H2,1H3,(H,17,19)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSVEARXFIDOF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCOCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCOCC1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
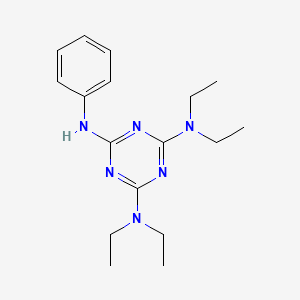
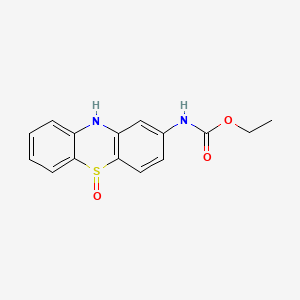
![4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
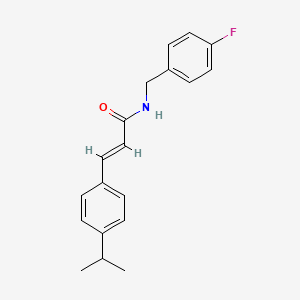
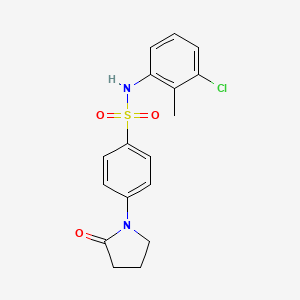
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
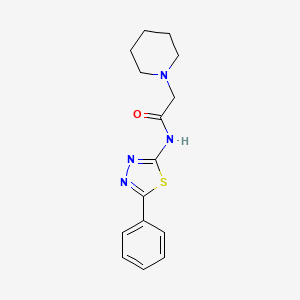
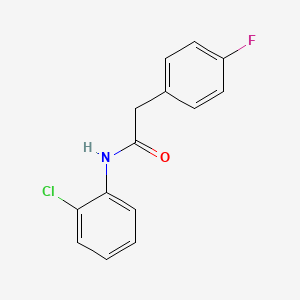
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
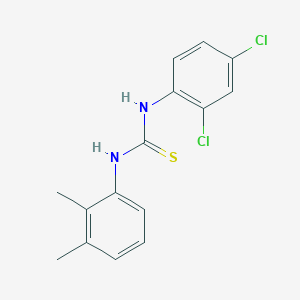
![2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide](/img/structure/B5838159.png)
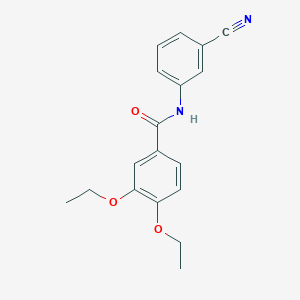
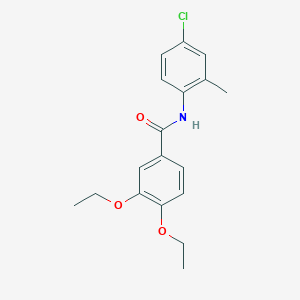
![N-(4-ETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5838180.png)
